Srpkin-1

Chemical Biology Kinase Inhibitor Covalent Inhibitor

SRPKIN-1 is the only covalent, irreversible dual SRPK1/2 inhibitor that forms a unique tyrosine-phenol bond (Y227) for sustained target suppression even after washout. Unlike reversible agents (SRPIN340, SPHINX31), it enables prolonged studies of alternative splicing and VEGF isoform switching without target re-activation confounding results. Validated in laser-induced CNV models, it is the benchmark tool for ocular angiogenesis and wet AMD preclinical programs. Choose SRPKIN-1 for reproducible, washout-resistant pharmacology and unambiguous proof-of-concept data in angiogenesis-driven disease models.

Molecular Formula C27H21FN2O3S
Molecular Weight 472.5 g/mol
Cat. No. B608193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrpkin-1
SynonymsJH-XI-05-01;  JHXI0501;  JH XI 05 01; 
Molecular FormulaC27H21FN2O3S
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C
InChIInChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3
InChIKeyTWKWEBMGDALHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SRPKIN-1: The First Irreversible Covalent SRPK1/2 Inhibitor for VEGF Isoform Switching


SRPKIN-1 (CAS: 2089226-94-6) is a small-molecule kinase inhibitor belonging to the class of serine/arginine-rich protein kinase (SRPK) modulators. It acts as a covalent, irreversible inhibitor of both SRPK1 and SRPK2 [1]. Unlike conventional ATP-competitive inhibitors, SRPKIN-1 is distinguished by its ability to form a covalent bond with a tyrosine phenol group (Y227) within the ATP-binding pocket, a mechanism not previously described for any kinase inhibitor [1]. This unique covalent engagement underpins its sustained inhibitory effect and distinguishes it from reversible SRPK inhibitors.

Why Generic Substitution of SRPK1 Inhibitors Compromises Research Reproducibility


Within the SRPK inhibitor class, compounds differ fundamentally in their mechanism of action (reversible vs. irreversible), target selectivity, and functional potency. SRPKIN-1 is a covalent, irreversible dual inhibitor of SRPK1 and SRPK2 [1]. In contrast, first-generation agents like SRPIN340 are ATP-competitive and reversible [2], while others such as SPHINX31 show high selectivity for SRPK1 over SRPK2 [3]. These mechanistic and selectivity differences translate directly into divergent effects on SR protein phosphorylation kinetics and VEGF isoform regulation [1]. Consequently, interchanging these compounds in experimental workflows can lead to non-overlapping biological outcomes, confounding data interpretation and hindering translation, particularly in angiogenesis and cancer models.

Quantitative Differentiation of SRPKIN-1 Against Key Comparators


Covalent Irreversible Binding to SRPK1 Confers Sustained Target Inhibition Post-Washout

SRPKIN-1 is the first and only reported SRPK inhibitor that forms a covalent bond with the tyrosine phenol group (Y227) in the SRPK1 ATP-binding pocket [1]. Mass spectrometry analysis confirms a 452 Da mass shift consistent with covalent labeling of SRPK1 by SRPKIN-1 [2]. This covalent mechanism is unique among SRPK inhibitors; compounds like SRPIN340 and SPHINX31 are reversible ATP-competitive inhibitors. The functional consequence is that SRPKIN-1 maintains significant inhibition of SR protein phosphorylation even after compound washout, unlike reversible inhibitors [3].

Chemical Biology Kinase Inhibitor Covalent Inhibitor

Superior Cellular Potency for SR Protein Phosphorylation Inhibition vs. SRPIN340

In direct cellular comparisons, SRPKIN-1 demonstrates a >50-fold increase in potency for inhibiting SR protein phosphorylation compared to the first-generation SRPK inhibitor SRPIN340 [1]. While SRPKIN-1 achieves significant reduction of SR protein phosphorylation at 200 nM, SRPIN340 exhibits minimal effect even at concentrations up to 10 μM [2]. This substantial difference in cellular activity underscores the functional advantage of SRPKIN-1's covalent, irreversible mechanism.

SRPK Inhibition Cellular Potency Splicing Factor Regulation

Enhanced VEGF Isoform Switching Compared to SRPIN340 and siRNA Knockdown

SRPKIN-1 is significantly more effective at converting the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform compared to both the first-generation inhibitor SRPIN340 and siRNA-mediated SRPK knockdown [1]. This functional superiority is observed even at lower concentrations, with SRPKIN-1 inducing a robust switch in VEGF isoform expression at 200 nM, whereas SRPIN340 shows negligible effect at concentrations up to 10 μM [2]. This differential activity directly correlates with downstream anti-angiogenic efficacy.

Angiogenesis VEGF Splicing Therapeutic Switching

Dose-Dependent Suppression of CNV in Vivo Outperforms SRPIN340

In a murine laser-induced choroidal neovascularization (CNV) model, a standard preclinical model for wet AMD, SRPKIN-1 significantly suppresses neovascularization in a dose-dependent manner at intravitreal doses of 50 nM and 300 nM [1]. In contrast, the reference compound SRPIN340 shows only modest suppression of angiogenesis, even at a much higher concentration of 20 μM [2]. This head-to-head in vivo comparison demonstrates a markedly superior efficacy profile for SRPKIN-1.

Ocular Angiogenesis CNV Model In Vivo Efficacy

High-Impact Research and Industrial Applications for SRPKIN-1


Elucidating SRPK1/2-Dependent Splicing Programs with Sustained Target Engagement

SRPKIN-1 is the tool of choice for studying the biology of SRPK1 and SRPK2, particularly in contexts requiring prolonged kinase inhibition. Its covalent, irreversible binding ensures sustained suppression of SR protein phosphorylation even after compound removal, enabling researchers to investigate long-term effects on alternative splicing, gene expression, and cellular phenotype without the confounding factor of target re-activation [1]. This is especially valuable in complex cellular models where continuous exposure to reversible inhibitors is impractical.

Validating Anti-Angiogenic Mechanisms via VEGF Isoform Switching

SRPKIN-1 is uniquely suited for pharmacological validation of the VEGF isoform switching mechanism as a therapeutic strategy. Its potent conversion of VEGF-A165a to the anti-angiogenic VEGF-A165b isoform at submicromolar concentrations provides a robust, dose-dependent system for linking SRPK inhibition to functional anti-angiogenic outcomes [1]. This makes SRPKIN-1 the preferred compound for proof-of-concept studies in angiogenesis-driven diseases, including ocular neovascularization and cancer [2].

Preclinical Efficacy Studies in Ocular Neovascularization Models

Given its demonstrated in vivo efficacy in the laser-induced CNV model, SRPKIN-1 is the validated compound for preclinical programs focused on wet age-related macular degeneration (AMD) and other retinal angiogenic disorders [1]. Its superior performance over first-generation inhibitors like SRPIN340 in this disease-relevant model supports its use as a benchmark tool compound for evaluating novel SRPK inhibitors and for advancing SRPK-targeted therapies toward clinical development [2].

Technical Documentation Hub

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28 linked technical documents
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